molecular formula C20H15F2NO4 B2371291 N-(3-fluoro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021257-95-3

N-(3-fluoro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2371291
CAS No.: 1021257-95-3
M. Wt: 371.34
InChI Key: AKZFPRKCUGYYMJ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C20H15F2NO4 and its molecular weight is 371.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound has been explored in various studies focused on the synthesis and characterization of chemical entities with potential applications in medicinal chemistry and materials science. For example, the synthesis and characterization of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, where compounds were evaluated for their cytotoxic activity against different cancer cell lines, demonstrate the utility of related compounds in the development of new therapeutic agents (Hassan, Hafez, & Osman, 2015). Similarly, research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as Met kinase inhibitors for cancer treatment highlights the potential for fluoro-containing derivatives in targeted cancer therapies (Schroeder et al., 2009).

Antimicrobial and Antibacterial Activity

Research on pyrazine derivatives, including the synthesis and antimycobacterial evaluation of N-benzyl-3-chloropyrazine-2-carboxamides, reveals that such compounds can exhibit significant activity against Mycobacterium tuberculosis, indicating potential applications in treating bacterial infections (Semelková et al., 2017).

Antitumor and Apoptosis Inducing Agents

The discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers, identified through high-throughput screening, underscores the role of structurally related compounds in oncology, particularly in inducing programmed cell death in cancer cells. This research direction suggests a promising pathway for the development of new cancer therapies (Kemnitzer, Sirisoma, Nguyen, Jiang, & Kasibhatla, 2009).

Pharmacological Modulation

Studies on the modulation of GPR39, a G protein-coupled receptor, by small molecules, including zinc as an allosteric modulator, highlight the potential for fluoro-containing compounds in pharmacological applications. This area of research opens new avenues for the development of therapeutic agents targeting specific receptor pathways (Sato, Huang, Kroeze, & Roth, 2016).

Material Science Applications

In the field of materials science, the synthesis and characterization of new polyamides based on bis(ether-carboxylic acids) or dietheramines derived from specific chemical compounds have shown promise. These materials exhibit desirable properties such as solubility in organic solvents and thermal stability, indicating their potential use in advanced material applications (Yang, Hsiao, & Yang, 1999).

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2NO4/c1-12-2-7-15(8-16(12)22)23-20(25)18-9-17(24)19(11-27-18)26-10-13-3-5-14(21)6-4-13/h2-9,11H,10H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZFPRKCUGYYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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